1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a useful research compound. Its molecular formula is C22H18ClFN4S and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Agents
A series of thieno[3,2-d]pyrimidines, incorporating a piperazine unit similar to the chemical structure , have been designed and synthesized with the intention of targeting protein tyrosine kinase activity, which is a crucial mechanism in cancer pathophysiology. These compounds, including derivatives of thieno[2,3-d]pyrimidine, exhibit potential as anticancer agents through the inhibition of kinase activity, highlighting their therapeutic value in cancer treatment strategies (H. Min, 2012).
Tyrosine Kinase Inhibitors for Cancer Treatment
The compound PD0205520, structurally related to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, has been explored for its role as an inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), offering a promising avenue for cancer therapy. The synthesis of isotopically labeled versions of this compound supports its investigation in drug absorption, distribution, metabolism, and excretion (ADME) studies, critical for understanding its pharmacokinetic properties and efficacy in cancer treatment (Yinsheng Zhang, Yun Huang, Che C. Huang, 2005).
VEGFR3 Inhibition for Metastatic Breast Cancer
Derivatives of thieno[2,3-d]pyrimidine have been identified as selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds, including those bearing piperazine units, have shown efficacy in inhibiting cell proliferation and migration, inducing apoptosis, and inhibiting breast cancer growth in vivo through the suppression of the VEGFR3 signaling pathway (Yang Li et al., 2021).
作用機序
Target of Action
Similar compounds with a piperazine moiety have been found to interact with theD4 dopamine receptor . The D4 dopamine receptor plays a crucial role in the brain’s reward system and is involved in various neurological and psychiatric conditions .
Mode of Action
Compounds with a similar structure, such as those containing a piperazine moiety, are known to interact with their targets (like the d4 dopamine receptor) by binding to the receptor and modulating its activity . This can result in changes in the signaling pathways associated with the receptor, leading to various physiological effects.
Pharmacokinetics
Compounds containing a piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance
特性
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4S/c23-16-2-1-3-18(12-16)27-8-10-28(11-9-27)21-20-19(13-29-22(20)26-14-25-21)15-4-6-17(24)7-5-15/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIOIMFPODZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。